1,3,4-thiadiazole-2,5-dithiol
Overview
Description
1,3,4-Thiadiazole-2,5-dithiol is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is known for its high nucleophilicity and ability to form stable complexes with various metal ions. It has significant applications in fields such as organic chemistry, analytical chemistry, and materials science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2,5-dithiol can be synthesized through the reaction of ethylene glycol dihalide derivatives with this compound dipotassium salt under highly diluted conditions. This reaction involves nucleophilic substitution followed by ring closure . Another method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole-2,5-dithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions are common due to the presence of thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides, thiol derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
1,3,4-Thiadiazole-2,5-dithiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2,5-dithiol involves its high nucleophilicity and ability to form stable complexes with metal ions. The thiadiazole ring contains three donor atoms (one sulfur and two nitrogen), which contribute to its strong binding affinity for metal ions. This property makes it effective in applications such as metal ion detection and removal .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 5-Methylthio-1,3,4-thiadiazole-2-thiol
- 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt
Uniqueness
1,3,4-Thiadiazole-2,5-dithiol is unique due to its high nucleophilicity and ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications such as metal ion detection, corrosion inhibition, and the synthesis of complex organic molecules .
Properties
IUPAC Name |
1,3,4-thiadiazole-2,5-dithiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGYLAKFCGVRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NN=C(S1)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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